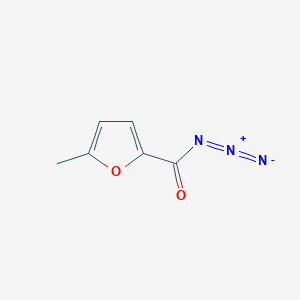
5-Methylfuran-2-carbonyl azide
Übersicht
Beschreibung
“5-Methylfuran-2-carbonyl azide” is a chemical compound that is a derivative of furan . It has a molecular formula of C6H5N3O2 . It is also known by other names such as 2-Furaldehyde, 5-methyl-; Furfural, 5-methyl-; 2-Formyl-5-methylfuran; 2-Methyl-5-formylfuran; 5-Methyl-2-furaldehyde; 5-Methyl-2-furancarboxaldehyde; 5-Methyl-2-furfural; 5-Methylfurfural; 5-Methylfurfuraldehyde; 5-MethyIfurfural; 5-Methyl-2-furanaldehyde; 5-Methyl-2-furancarbaldehyde; 5-Methylfuran-2-carbaldehyde; 5-Methyl-2-furfuraldehyde; 5-Methylfuran-2-al; 5-Methyl-2-furancarboxyaldehyde; Methyl-5-furfural; 5-ethyl-2-furfural; 5-Methyl-2-furancarboxaldehyde (5-methylfurfural) .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves complex chemical reactions. For instance, the synthesis of 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized using FT-IR, FT-Raman, UV–vis, and 1 H NMR spectroscopic techniques conducted in different solvents . The reaction parameters including reaction temperature, catalyst loading, and furfural/2-MF ratio were investigated and found to affect the reaction efficiency and product yields .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, 2-acetyl-5-methylfuran, a derivative of furan, was analyzed using FT-IR, FT-Raman, UV–vis, and 1 H NMR spectroscopic techniques . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311 + + G (d, p) method .
Chemical Reactions Analysis
The azide ion (N3-) is a great nucleophile in SN2 reactions. It can be extremely useful for forming C-N bonds in nucleophilic substitution reactions . Organic azides can be reduced to primary amines, liberating N2 in the process. This makes for a very useful route to primary amines from alkyl halides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the molecular weight of the compound is 110.1106 . More detailed information about its physical and chemical properties can be obtained through further experimental and theoretical spectroscopic investigations .
Wissenschaftliche Forschungsanwendungen
Conversion to Biomass Derivatives and Polymers
5-Methylfuran-2-carbonyl azide can be derived from biomass compounds, such as hexose carbohydrates and lignocellulose, which are considered renewable sources for the chemical industry. This conversion has been highlighted in the production of versatile reagents like 5-hydroxymethylfurfural (HMF) and its derivatives, which are crucial for developing sustainable polymers, functional materials, and fuels. The transformation of plant biomass into furan derivatives marks a significant step towards replacing non-renewable hydrocarbon sources with bio-based alternatives, offering a greener pathway for the chemical industry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).
Green Chemistry and Solvent Selection
The synthesis and application of this compound and its derivatives in green chemistry emphasize the importance of selecting environmentally friendly solvents. The literature reviews the valorization of sugars from biomass to produce chemicals like furfural and 5-HMF, underlining the need for careful solvent selection to enhance the process's environmental and safety aspects. This approach aligns with green chemistry principles, aiming for processes that minimize environmental impact while maximizing efficiency and safety (Esteban, Vorholt, & Leitner, 2020).
Catalytic Production and Synthesis Efficiency
Recent advances in catalytic systems for the production of biomass-derived chemicals, including furan derivatives from this compound, focus on improving conversion efficiency. The review discusses homogeneous and heterogeneous catalysts for converting biomass-derived carbohydrates into HMF, highlighting the roles and synergistic effects of different catalyst active sites. This research direction is crucial for developing high-efficiency catalytic systems and promoting the practical production of biomass-derived chemicals, offering insights into future trends and innovations in this field (Hu et al., 2020).
Biofuel Potential and Energy Applications
2-Methylfuran (MF), a compound closely related to this compound, has been explored as a potential biofuel. This review critically analyzes the production pathway from biomass, combustion progress, and application in engines. It highlights MF's properties akin to fossil fuels and its generation from renewable biomass sources, pointing towards its potential as a green alternative fuel for internal combustion engines. Future studies are suggested to further investigate engine durability, material compatibility, and tribology behaviors to establish MF's viability as an alternative fuel source (Hoang & Pham, 2021).
Wirkmechanismus
Target of Action
Furan derivatives are known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
Carbonyl azides are known to undergo reactions with alkenes to form aziridines in a process catalyzed by co(ii)-based systems . This process follows a distinctive stepwise radical mechanism .
Biochemical Pathways
Furan derivatives are known to participate in various biochemical pathways, influencing a range of biological processes .
Result of Action
The reaction of carbonyl azides with alkenes to form aziridines could potentially lead to the formation of various biologically active compounds .
Eigenschaften
IUPAC Name |
5-methylfuran-2-carbonyl azide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-4-2-3-5(11-4)6(10)8-9-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFITDQYUZWFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407536 | |
| Record name | 5-methylfuran-2-carbonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64968-30-5 | |
| Record name | NSC299969 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methylfuran-2-carbonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[Butoxy(3-dibutoxyphosphorylpropyl)phosphoryl]oxybutane](/img/structure/B3371231.png)


![3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3371258.png)